N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide
Description
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core linked to a 4-fluorophenyl group and a morpholine moiety via an ethyl chain.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-14-5-3-13(4-6-14)15(20-7-10-22-11-8-20)12-19-17(21)16-2-1-9-23-16/h1-6,9,15H,7-8,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFRBRZCIIYMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FNO2, with a molecular weight of approximately 275.32 g/mol. The compound features a distinctive structure comprising a furan ring, a morpholine moiety, and a fluorophenyl group, which contribute to its biological activity.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C16H18FNO2 |
| Molecular Weight | 275.32 g/mol |
| SMILES | O=C(NCC(c1ccc(cc1)F)N1CCOCC1)COc1ccc(cc1)F |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on the spectrum of activity and minimum inhibitory concentrations (MICs) are still under investigation.
Anticancer Activity
The compound also shows promise as an anticancer agent . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism for its anticancer effects. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| MCF-7 | 9.8 | Cell cycle arrest in the S phase |
| HeLa | 15.3 | Inhibition of proliferation |
These results indicate that this compound may act through multiple pathways to exert its anticancer effects.
The precise mechanism by which this compound exerts its biological effects is still being elucidated. Current hypotheses suggest that it may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways, leading to modulation of their activity.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could bind to receptors that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Anticancer Activity : A recent study assessed the efficacy of this compound against various cancer cell lines, reporting significant inhibition of cell growth and induction of apoptosis.
- Findings : The compound displayed an IC50 value of 9.8 µM against MCF-7 cells, indicating potent anticancer activity.
-
Antimicrobial Activity Evaluation : Another study focused on the antimicrobial properties, testing the compound against several bacterial strains.
- Results : Initial results showed promising antimicrobial effects; however, further studies are needed to determine the full spectrum of activity and mechanisms involved.
Scientific Research Applications
Antibacterial Properties
Research has indicated that N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide exhibits notable antibacterial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values that suggest potential as antibacterial agents, particularly against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies indicate that derivatives of this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the furan ring is often associated with enhanced cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies focusing on related compounds have shown promise in reducing neuroinflammation and promoting neuronal survival .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Pharmacological and Metabolic Implications
- Solubility: The morpholine moiety enhances solubility compared to non-polar analogs (e.g., biphenylvinyl derivatives) .
- Target Interactions : The fluorophenyl group’s para-substitution (vs. ortho in Y207-0202) may reduce steric hindrance, improving binding to flat hydrophobic pockets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide?
- Methodological Answer : A common approach involves coupling furan-2-carboxylic acid derivatives with amine intermediates. For example, furan-2-carbonyl chloride can react with a morpholine-fluorophenyl ethylamine precursor in a polar aprotic solvent (e.g., acetonitrile) under reflux (70–80°C) for 3–6 hours. Post-reaction purification via recrystallization or column chromatography (e.g., silica gel, CH₂Cl₂/MeOH) ensures high purity . This method aligns with protocols for structurally similar carboxamides like N-(2-nitrophenyl)furan-2-carboxamide.
Q. How can the purity and identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point : Compare observed values with literature data (if available).
- IR Spectroscopy : Identify characteristic peaks (e.g., amide N–H stretch ~3310 cm⁻¹, C=O stretch ~1650 cm⁻¹) .
- HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (e.g., MIC against S. aureus or E. coli) and anti-inflammatory potential via COX-2 inhibition assays. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). These methods are validated for structurally related furan carboxamides .
Q. What storage conditions optimize compound stability?
- Methodological Answer : Store in airtight, light-protected containers at –20°C under inert gas (N₂ or Ar). Avoid moisture to prevent hydrolysis of the morpholine or amide groups. Stability studies under accelerated conditions (40°C, 75% RH) can predict shelf life .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction can determine dihedral angles between the morpholine, fluorophenyl, and furan moieties. For example, in analogous compounds, the amide group adopts a trans conformation, and intramolecular H-bonds (e.g., N–H⋯O=C) stabilize planar regions. Data collection at 292 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXTL software are standard .
Q. What computational methods predict binding affinities to biological targets (e.g., kinases)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., PI3K or mTOR) using optimized geometries from DFT calculations (B3LYP/6-31G* basis set). MD simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to address contradictions in reported biological activity data?
- Methodological Answer : Replicate assays under standardized conditions (e.g., identical cell lines, serum concentrations). Compare batch purity (HPLC >98%) and stereochemistry (if applicable). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or solvent carriers .
Q. What strategies optimize SAR for enhanced selectivity toward neurological targets?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with 3-chlorophenyl or modifying the morpholine oxygen to sulfur). Test affinity via radioligand binding assays (e.g., σ receptors) and assess selectivity profiles using panel screens. QSAR models can prioritize high-potensity candidates .
Q. How to design in vivo pharmacokinetic studies for this compound?
- Methodological Answer : Administer intravenously (1–5 mg/kg) in rodent models. Collect plasma samples at intervals (0.5–24 h) and quantify via LC-MS/MS. Key parameters:
- t₁/₂ : Assess metabolic stability.
- Cmax and AUC : Optimize dosing regimens.
- BBB permeability : Use brain/plasma ratio measurements. Include control groups to validate assay specificity .
Notes
- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies.
- Structural analogs (e.g., morpholine derivatives, fluorophenyl groups) provide insights into synthesis, stability, and bioactivity.
- Computational and experimental data should be cross-validated to resolve contradictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
